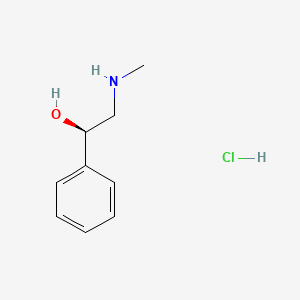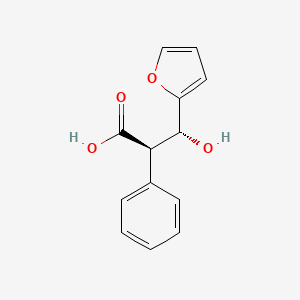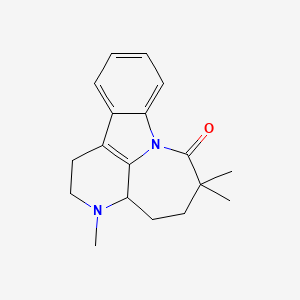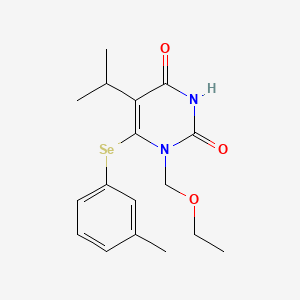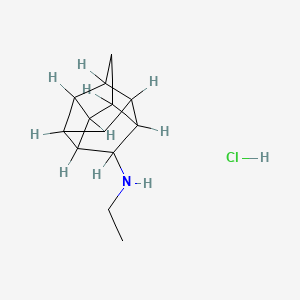
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Ethylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
The synthesis of 8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Diels-Alder Reaction: This step involves the cycloaddition of cyclopentadiene with a suitable dienophile to form the pentacyclic core.
Photo-cycloaddition: This step further modifies the structure through a [2+2] cycloaddition reaction.
Carbonyl Protection: Protecting groups are introduced to prevent unwanted reactions at specific sites.
Reduction: Lithium aluminium hydride is used to reduce specific functional groups.
Hydrolysis: This step removes the protecting groups.
Huang-Minlon Reduction: This final step completes the synthesis by reducing any remaining carbonyl groups
The total yield of this synthetic route is approximately 44.9%, and the method is suitable for scale-up production due to its simplicity and high yield .
Analyse Chemischer Reaktionen
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites, especially where leaving groups are present.
Addition: The compound can undergo addition reactions with various electrophiles and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the research of anti-influenza virus medicines and anti-inflammatory drugs.
Materials Science: The compound is used in the development of high-energy fuels and fuel additives.
High-Energy Density Compounds: It serves as a high-energy additive to enhance the energy level of liquid hydrocarbon fuels.
Wirkmechanismus
The mechanism of action of 8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit viral replication or reduce inflammation by interacting with key enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation .
Vergleich Mit ähnlichen Verbindungen
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can be compared with other similar compounds such as:
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound has a similar pentacyclic structure but differs in its functional groups.
1-Phenyl-pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
136375-80-9 |
|---|---|
Molekularformel |
C13H20ClN |
Molekulargewicht |
225.76 g/mol |
IUPAC-Name |
N-ethylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-14H,2-4H2,1H3;1H |
InChI-Schlüssel |
IJDWAYFHVCHHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1C2C3CC4C1C5C2CC3C45.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


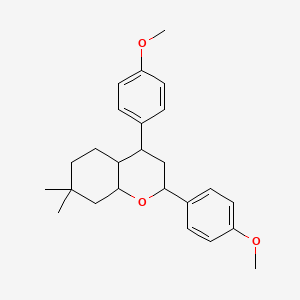
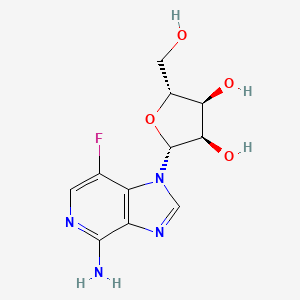






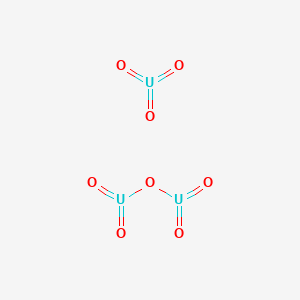
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
